molecular formula C15H17NO4 B1394391 Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate CAS No. 1229625-28-8

Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Cat. No. B1394391
M. Wt: 275.3 g/mol
InChI Key: VNUDHZLRQKYFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate” is a complex organic compound. It likely contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The compound likely contains a pyrrolidinone ring, a benzyl group, and a methyl ester group . These functional groups could confer specific chemical properties to the compound.

Scientific Research Applications

Synthesis of Heterocycles

Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate and related compounds are instrumental in the synthesis of various heterocyclic compounds. For instance, reactions of methyl 3-cyclopropyl-3-oxopropanoate with different reactants have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Pokhodylo, Matiichuk, & Obushak, 2010).

Development of Antioxidants

Research has also delved into synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to explore their potential as antioxidants. These compounds have shown promising antioxidant activity, with some demonstrating higher efficacy than known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Study of Crystal Structures

The structural analysis of related compounds is another area of interest. For example, the crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was studied to understand its molecular configuration and properties (Liu et al., 2009).

Research in Photochemical Reactions

Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate-related compounds have been used to study photochemical reactions. For example, the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates have been explored, revealing the production of benzocyclobutenols and 3-oxonaphthalenones under different conditions (Saito et al., 1998).

Synthesis of Nootropic Agents

Research has also been conducted on synthesizing various 1,4-disubstituted 2-oxopyrrolidines and related compounds, exploring their potential as nootropic agents. This highlights the versatility of methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate in the synthesis of compounds with potential therapeutic applications (Valenta et al., 1994).

properties

IUPAC Name

methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-15(19)8-13(17)12-7-14(18)16(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDHZLRQKYFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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